
Boc-Leu-Arg-Arg-AMC
Overview
Description
Boc-LRR-AMC (trifluoroacetate salt) is a fluorogenic substrate used to measure the trypsin-like activity of the 26S proteasome or the 20S proteolytic core. This compound is particularly useful in biochemical assays where the release of amino-4-methylcoumarin (AMC) upon enzymatic cleavage can be quantified through fluorescence .
Mechanism of Action
Target of Action
Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is primarily targeted towards the 26S proteasome and the 20S proteasome core . These proteasomes play a crucial role in maintaining cellular homeostasis by degrading unnecessary or damaged proteins.
Mode of Action
Boc-LRR-AMC acts as a fluorogenic substrate for the trypsin-like activity of the 26S proteasome or the 20S proteasome core . Upon enzymatic cleavage by the 26S proteasome or 20S proteolytic core, amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can be used to quantify the trypsin-like activity of the 26S proteasome or the 20S proteasome core .
Biochemical Pathways
The primary biochemical pathway affected by Boc-LRR-AMC is the proteasomal degradation pathway . This pathway is responsible for the degradation of most proteins in the cell. The release of AMC upon enzymatic cleavage allows for the quantification of proteasomal activity, providing insight into the functionality of this pathway.
Result of Action
The primary result of Boc-LRR-AMC’s action is the detection and quantification of the trypsin-like activity of the 26S proteasome or the 20S proteasome core . This can provide valuable information about the functionality of the proteasome and the overall state of protein degradation within the cell.
Biochemical Analysis
Biochemical Properties
Boc-Leu-Arg-Arg-AMC is known to interact with various enzymes and proteins. It is a good substrate for the Kex2 endoprotease, a membrane-bound, calcium-dependent serine protease from yeast α-cells . Additionally, this compound is used to determine the trypsin-like activity of the proteasome . The nature of these interactions involves the cleavage of the compound, releasing a fluorescent product that can be detected and quantified .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for proteasome activity. The proteasome is a complex protein machinery responsible for degrading unneeded or damaged proteins in the cell . By serving as a substrate for the proteasome, this compound can influence cellular processes such as protein turnover, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. When used as a substrate for the proteasome, it is cleaved to release a fluorescent product. This process can be used to measure the activity of the proteasome, providing insights into the function and regulation of this essential protein complex .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the fluorescence signal generated by its cleavage can be monitored over time to study the kinetics of proteasome activity . Information about the compound’s stability, degradation, and long-term effects on cellular function can be obtained through such studies.
Metabolic Pathways
This compound is involved in the proteasome pathway, where it serves as a substrate for proteasome enzymes . The proteasome is a key component of the cell’s protein degradation machinery, and its activity can influence metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-LRR-AMC (trifluoroacetate salt) involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically includes:
Protection of Amino Groups: The amino groups of leucine, arginine, and other amino acids are protected using tert-butoxycarbonyl (Boc) groups.
Peptide Bond Formation: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Attachment of Fluorogenic Group: The fluorogenic group, amino-4-methylcoumarin (AMC), is attached to the peptide chain.
Deprotection and Purification: The Boc groups are removed, and the final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Boc-LRR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-LRR-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteolytic enzymes, particularly the 26S proteasome and the 20S proteolytic core.
Common Reagents and Conditions
Enzymes: 26S proteasome or 20S proteolytic core.
Buffers: Phosphate-buffered saline (PBS) at pH 7.2 is commonly used.
Fluorescence Detection: The release of amino-4-methylcoumarin (AMC) is detected using fluorescence spectroscopy with excitation/emission maxima of 340-360/440-460 nm
Major Products Formed
The major product formed from the enzymatic cleavage of Boc-LRR-AMC (trifluoroacetate salt) is amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
Boc-LRR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteolytic enzymes, particularly the 26S proteasome and the 20S proteolytic core.
Cell Biology: Employed in assays to measure proteasome activity in various cell types.
Medicine: Utilized in research related to diseases involving proteasome dysfunction, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting proteasome activity
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate with similar applications.
Boc-Leu-Arg-Arg-7-amido-4-Methylcoumarin: A variant with a different fluorogenic group.
Uniqueness
Boc-LRR-AMC (trifluoroacetate salt) is unique due to its high specificity for the trypsin-like activity of the 26S proteasome and the 20S proteolytic core. Its ability to release a highly fluorescent product, amino-4-methylcoumarin (AMC), makes it a valuable tool in biochemical assays .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWXCNIABBHLQ-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


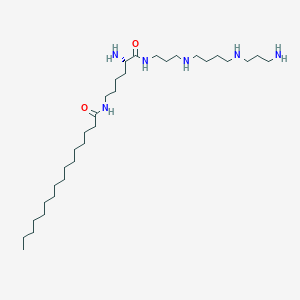
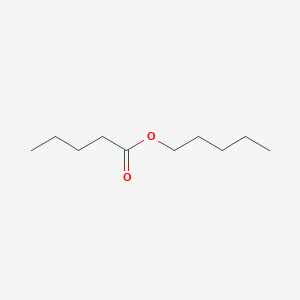
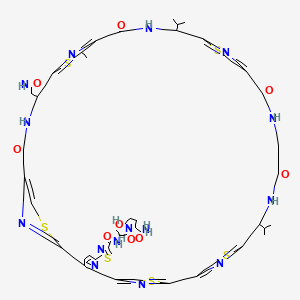
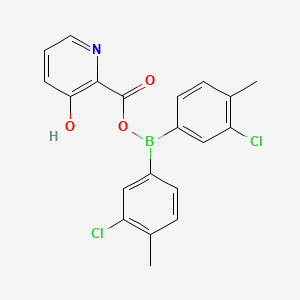
![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
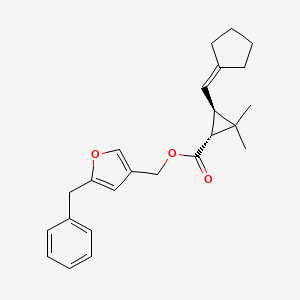

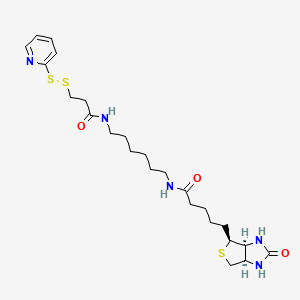
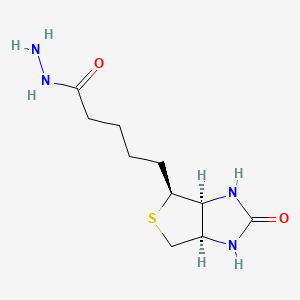


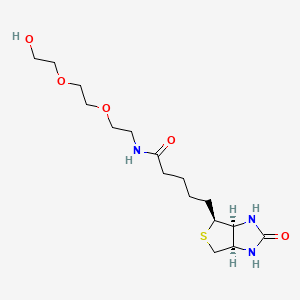
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
